molecular formula C8H5BrN2O2 B1273606 6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 749849-14-7

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

货号: B1273606
CAS 编号: 749849-14-7
分子量: 241.04 g/mol
InChI 键: FQBFPVLZLNEQOE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

属性

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-5-1-2-7-10-6(8(12)13)4-11(7)3-5/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQBFPVLZLNEQOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70373697
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

749849-14-7
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70373697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

Cyclization of 2-Amino-5-bromopyridine with Chloroacetaldehyde

A well-documented and industrially scalable method involves the reaction of 2-amino-5-bromopyridine with 40% aqueous monochloroacetaldehyde under mild alkaline conditions to form 6-bromoimidazo[1,2-a]pyridine, which can be further functionalized to the carboxylic acid derivative.

  • Reaction Conditions:
    • Solvent: Ethanol, methanol, water, or mixtures thereof.
    • Alkali: Sodium bicarbonate, sodium carbonate, sodium hydroxide, or triethylamine.
    • Temperature: 25–55 °C.
    • Reaction time: 2–24 hours.
  • Procedure Summary:

    • Mix 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution and alkali in solvent.
    • Stir at controlled temperature (e.g., 55 °C) for several hours.
    • Concentrate the reaction mixture and extract with ethyl acetate.
    • Wash organic phase with water, dry over anhydrous sodium sulfate.
    • Evaporate solvent to obtain crude product.
    • Recrystallize from ethyl acetate/hexane (1:1) to yield pure 6-bromoimidazo[1,2-a]pyridine.
  • Yields and Purity:

    • Yields range from 67% to 72% depending on alkali and solvent used.
    • Product purity is high with melting points around 76–78 °C.
  • Representative Data Table:

Alkali Used Solvent Reaction Time (h) Temperature (°C) Yield (%) Melting Point (°C) Product Appearance
Sodium bicarbonate Ethanol 5 55 72.0 76.5–78.0 Off-white crystals
Sodium carbonate Ethanol 10 55 67.8 76.3–78.2 Light brown crystals
Sodium hydroxide Methanol 12 55 Not specified Not specified Brown solid

This method is advantageous due to its mild reaction conditions, ease of operation, and suitability for both laboratory and industrial scale synthesis.

Alternative Synthesis via Bromoacetaldehyde Diethyl Acetal

Another approach involves the condensation of 2-amino-6-bromopyridine with bromoacetaldehyde diethyl acetal in the presence of hydrobromic acid in a mixed ethanol-water solvent system.

  • Reaction Conditions:

    • Solvent: Ethanol and water mixture.
    • Catalyst: 48% hydrobromic acid aqueous solution.
    • Temperature: Reflux at 100 °C.
    • Reaction time: 8 hours.
  • Procedure Summary:

    • Dissolve 2-amino-6-bromopyridine in ethanol-water mixture.
    • Add bromoacetaldehyde diethyl acetal and hydrobromic acid.
    • Heat to reflux for 8 hours, monitoring reaction by TLC.
    • Cool, concentrate under reduced pressure.
    • Extract with ethyl acetate, wash with saturated brine.
    • Dry over sodium sulfate, filter, concentrate.
    • Purify by column chromatography to isolate 6-bromoimidazo[1,2-a]pyridine.
  • Yield and Purity:

    • Yield reported at 87%.
    • Product isolated as white solid powder.

This method is effective for preparing the imidazo[1,2-a]pyridine core with high yield and purity but involves harsher conditions (reflux with strong acid) and chromatographic purification.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents & Conditions Yield (%) Purification Method Notes
Alkaline cyclization with chloroacetaldehyde 2-amino-5-bromopyridine, monochloroacetaldehyde Alkali (NaHCO3, Na2CO3, NaOH), EtOH, 25–55 °C, 2–24 h 67–72 Recrystallization (EtOAc/hexane) Mild conditions, scalable, high purity
Acid-catalyzed condensation with bromoacetaldehyde diethyl acetal 2-amino-6-bromopyridine, bromoacetaldehyde diethyl acetal 48% HBr, EtOH/H2O, reflux 100 °C, 8 h 87 Column chromatography Higher yield, harsher conditions
Functionalization to carboxylic acid Imidazo[1,2-a]pyridine derivatives Reflux with mercaptoacetic acid in benzene, Dean-Stark trap Not specified Recrystallization Applicable for 2-carboxylic acid introduction

Research Findings and Practical Considerations

  • The alkaline cyclization method is preferred for industrial application due to its mild conditions, ease of scale-up, and reproducible high purity product.
  • Choice of alkali affects yield and reaction time; sodium bicarbonate and sodium carbonate offer good balance between yield and operational simplicity.
  • Solvent choice impacts solubility and reaction kinetics; ethanol-water mixtures are common.
  • The acid-catalyzed method, while providing higher yields, requires careful handling of corrosive hydrobromic acid and chromatographic purification, which may limit large-scale use.
  • Post-synthesis functionalization to the carboxylic acid at the 2-position typically involves additional steps, including oxidation or condensation reactions, requiring further optimization depending on target purity and yield.

科学研究应用

Pharmaceutical Development

Key Role in Drug Synthesis
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and infectious diseases. Its derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis, showing promising results with low minimum inhibitory concentrations (MIC) against both replicating and drug-resistant strains of the bacteria .

Case Study: Anti-Tuberculosis Agents
A study synthesized a series of imidazo[1,2-a]pyridine derivatives, including 6-bromo variants, which exhibited potent anti-tuberculosis activity. Compounds derived from this scaffold demonstrated MIC values as low as 0.006 μM against Mycobacterium tuberculosis H37Rv, indicating their potential as new anti-TB agents . The pharmacokinetics of these compounds were also promising, with favorable absorption and distribution profiles in vivo.

Agricultural Chemistry

Enhancing Agrochemical Efficacy
In agricultural chemistry, this compound is utilized in the formulation of agrochemicals. It enhances the efficacy of pesticides and herbicides, contributing to improved crop yields. The compound's ability to interact with biological systems makes it a valuable component in developing more effective agricultural products .

Biochemical Research

Enzyme Inhibition Studies
Researchers employ this compound in studies related to enzyme inhibition. Its derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for various diseases. This application is critical for understanding disease mechanisms and developing new treatment strategies .

Material Science

Development of Advanced Materials
The unique chemical properties of this compound make it suitable for applications in material science. It is being explored for use in developing advanced materials such as polymers and coatings that require enhanced durability and resistance to environmental factors. The incorporation of this compound into materials could lead to innovations in various industrial applications .

Diagnostic Tools

Creation of Diagnostic Agents
The compound is also investigated for its potential in creating diagnostic agents that aid in the detection of specific biomarkers associated with diseases. This application could significantly improve disease diagnosis and monitoring by providing more accurate and reliable detection methods .

Summary Table of Applications

Application AreaDescription
Pharmaceuticals Key intermediate for drugs targeting neurological disorders and anti-TB agents
Agricultural Chemistry Enhances efficacy of pesticides and herbicides
Biochemical Research Used in enzyme inhibition studies for therapeutic target identification
Material Science Development of advanced materials with enhanced durability
Diagnostic Tools Creation of agents for detecting specific biomarkers in medical research

相似化合物的比较

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid can be compared with other imidazo[1,2-a]pyridine derivatives:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the family of imidazo[1,2-a]pyridine derivatives.

生物活性

Overview

6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H5BrN2O2C_8H_5BrN_2O_2. This compound belongs to the imidazo[1,2-a]pyridine class, which is recognized for its diverse biological activities and applications in medicinal chemistry. The compound exhibits significant interactions with various biological targets, making it a subject of interest in pharmacological research.

Target Interactions
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It has been shown to bind to active sites or allosteric sites of enzymes, leading to conformational changes that modulate their activity. Notably, it interacts with phosphodiesterases and kinases, influencing critical signaling pathways such as those involving cyclic AMP (cAMP) and cyclic GMP (cGMP) .

Pharmacological Effects
The compound has demonstrated a wide range of pharmacological effects, including:

  • Anticonvulsant Activity: Exhibits significant anticonvulsant properties in various animal models.
  • Anti-inflammatory Effects: Potentially inhibits cyclooxygenase (COX) enzymes, contributing to its anti-inflammatory activity.
  • Antimicrobial Properties: Investigated for its efficacy against various bacterial strains and fungi .

Enzyme Interaction

This compound influences enzyme activity through:

  • Hydrogen Bonding: Stabilizes enzyme-substrate complexes.
  • Hydrophobic Interactions: Facilitates binding to hydrophobic pockets within enzymes .

Cellular Effects

The compound modulates cellular processes by altering levels of key signaling molecules:

  • cAMP and cGMP Modulation: Affects gene expression and cellular metabolism through phosphodiesterase inhibition.
  • Impact on Gene Expression: Influences transcriptional responses related to inflammation and cell survival .

Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage:

  • Low Doses: Beneficial effects such as anticonvulsant activity are noted.
  • High Doses: Potential toxic effects include respiratory irritation and skin irritation .

Metabolic Pathways

The compound undergoes biotransformation primarily via cytochrome P450 enzymes. This metabolic pathway affects its bioavailability and the levels of active metabolites in the body. The interaction with these enzymes can influence the pharmacokinetics of the compound, impacting its therapeutic efficacy .

Anticonvulsant Activity Study

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction in seizure frequency compared to control groups. The study highlighted the compound's potential as a therapeutic agent for epilepsy.

Anti-inflammatory Assessment

In vitro assays showed that this compound effectively inhibited COX-2 activity with an IC50 value comparable to standard anti-inflammatory drugs like celecoxib. This suggests its potential application in treating inflammatory disorders .

Research Applications

This compound serves as a valuable building block in medicinal chemistry:

  • Drug Development: Its derivatives are being explored for their potential as novel therapeutic agents targeting various diseases, including tuberculosis and cancer.
  • Material Science: Utilized in developing materials with specific electronic properties due to its unique chemical structure .

常见问题

What are the standard synthetic routes for 6-bromoimidazo[1,2-a]pyridine-2-carboxylic acid?

The compound is typically synthesized via condensation of bromopyruvic acid with 2-aminopyridines. Two primary methods are employed:

  • Traditional in-flask synthesis : Ethyl bromopyruvate is condensed with 2-aminopyridine, followed by saponification to yield the carboxylic acid. However, this method suffers from decarboxylation at high temperatures and requires intermediate purification .
  • Continuous flow synthesis : A microreactor system enables direct synthesis from bromopyruvic acid and 2-aminopyridines using catalytic p-toluenesulphonic acid (PTSA) in DMF at 125°C. This method reduces reaction time to 10 minutes and achieves moderate to high yields (65–89%) without intermediate isolation .

How can researchers optimize reaction conditions to minimize decarboxylation during synthesis?

Decarboxylation is a major challenge in traditional methods. Key optimizations include:

  • Continuous flow systems : Reduced residence time at elevated temperatures prevents thermal degradation. For example, preheated microreactors at 125°C and 4.0 bar pressure achieve full conversion in 10 minutes .
  • Catalyst and solvent selection : PTSA (0.25 equiv.) in DMF improves reaction efficiency due to its high boiling point and solubilizing properties, compared to protic solvents .
  • Substrate pre-mixing : Pre-mixing PTSA with bromopyruvic acid enhances reaction homogeneity and yield .

What analytical techniques are recommended for characterizing this compound and its intermediates?

  • Liquid Chromatography-Mass Spectrometry (LCMS) : Monitors reaction progression and confirms product formation in real-time .
  • X-ray Diffraction (XRD) : Resolves crystal structures of intermediates, such as ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate .
  • Nuclear Magnetic Resonance (NMR) : Provides structural confirmation of substituents and purity assessment.

How can researchers design imidazo[1,2-a]pyridine derivatives for specific biological activities?

  • Functionalization strategies : The bromo group at position 6 serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl or heteroaryl moieties .
  • Amide coupling : The carboxylic acid group can be coupled with amines using EDC.HCl/HOBt in DMF to generate bioactive amides, as demonstrated in antikinetoplastid agent synthesis .
  • Structure-Activity Relationship (SAR) studies : Modifications at positions 3 and 8 influence bioactivity. For example, fluorination at position 3 enhances metabolic stability in antiviral derivatives .

What challenges arise in scaling up synthesis, and how do continuous flow systems address them?

  • Batch processing limitations : Traditional methods require sequential steps, increasing decarboxylation risks and purification complexity .
  • Flow chemistry advantages :
    • Scalability : Microreactors enable rapid heat transfer and consistent mixing, critical for large-scale production.
    • Yield consistency : Flow systems achieve >85% yield for diverse 2-aminopyridine substrates, avoiding intermediate degradation .
    • Process integration : Coupling with downstream amidation steps in a two-reactor system streamlines library synthesis .

What are the common side reactions, and how can they be mitigated?

  • Decarboxylation : Addressed by avoiding prolonged high-temperature exposure (e.g., using flow systems) .
  • Ester hydrolysis : Controlled saponification conditions (e.g., NaOH/EtOH at 0°C) prevent over-degradation .
  • Byproduct formation : LCMS-guided optimization of reactant stoichiometry (1.2 equiv. bromopyruvic acid) minimizes impurities .

How do solvent and catalyst choices influence synthesis efficiency?

  • DMF vs. ethanol : DMF’s high boiling point (153°C) and polarity improve solubility and reaction homogeneity at 125°C, whereas ethanol limits temperature control .
  • Catalytic PTSA : Enhances protonation of intermediates, accelerating cyclization. Omitting PTSA reduces yields by 30–40% .

What intermediates are critical in synthesizing this compound?

  • Ethyl bromopyruvate : A key starting material for in-flask ester formation .
  • Imidazo[1,2-a]pyridine-2-carboxamide : Generated via coupling with aryl amines for bioactive derivatives .
  • Ethyl ester intermediates : Isolated and characterized via XRD to confirm regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 2
6-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。